N,2-dimethyl-1,3-benzothiazol-6-amine
Overview
Description
“N,2-dimethyl-1,3-benzothiazol-6-amine” is a chemical compound with the CAS Number: 42446-08-2 . It has a molecular weight of 178.26 and its IUPAC name is N,2-dimethyl-1,3-benzothiazol-6-amine . It is typically in powder form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N,2-dimethyl-1,3-benzothiazol-6-amine”, often involves the use of 2-aminobenzothiazole as a starting material . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The InChI Code for “N,2-dimethyl-1,3-benzothiazol-6-amine” is 1S/C9H10N2S/c1-6-11-8-4-3-7 (10-2)5-9 (8)12-6/h3-5,10H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule .Chemical Reactions Analysis
Benzothiazoles, including “N,2-dimethyl-1,3-benzothiazol-6-amine”, are highly reactive building blocks for organic and organoelement synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .Physical And Chemical Properties Analysis
“N,2-dimethyl-1,3-benzothiazol-6-amine” is a powder that is stored at room temperature . It has a molecular weight of 178.26 .Scientific Research Applications
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Pharmaceutical Chemistry
- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
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Antibacterial Research
- Benzothiazole derivatives were evaluated for in vitro antibacterial activity against gram positive and gram negative bacterial strains .
- Antimicrobial properties of the title compound derivatives were investigated against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi .
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Anti-tubercular Research
- This review highlights the recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity .
- The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
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Electronics
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Inhibition of Ubiquitin Ligase
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Selective Cytotoxicity Against Tumorigenic Cell Lines
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Prophylaxis and Treatment of Rotavirus Infections
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Adenosine A2A Receptor Modulators
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Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors
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Inhibition of Ubiquitin Ligase
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Selective Cytotoxicity Against Tumorigenic Cell Lines
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Prophylaxis and Treatment of Rotavirus Infections
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Adenosine A2A Receptor Modulators
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Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors
Future Directions
properties
IUPAC Name |
N,2-dimethyl-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVNRNUPUTWBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634882 | |
Record name | N,2-Dimethyl-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-1,3-benzothiazol-6-amine | |
CAS RN |
42446-08-2 | |
Record name | N,2-Dimethyl-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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